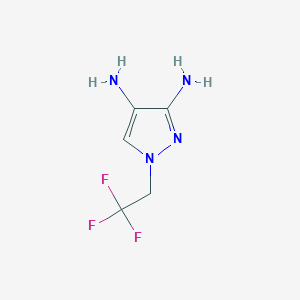

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position and diamino substituents at the 3- and 4-positions of the pyrazole ring. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the diamino moieties contribute to hydrogen-bonding interactions, making the compound a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N4/c6-5(7,8)2-12-1-3(9)4(10)11-12/h1H,2,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWZEZGPZSDOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The cyclocondensation of 1,3-diketones with hydrazine derivatives is a classical method for pyrazole synthesis. For 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a regioselective approach could involve reacting a trifluoroethyl-substituted hydrazine with a 3,4-diketone precursor. For example, 2,2,2-trifluoroethylhydrazine may react with 3,4-diketoesters or diketones under acidic or catalytic conditions to yield the pyrazole core.

Key considerations include:

-

Regioselectivity : The use of asymmetric diketones (e.g., 3-keto-4-nitro derivatives) could direct cyclization to favor 3,4-diamino substitution post-reduction.

-

Catalysis : Nano-ZnO catalysts, as demonstrated by Girish et al., enhance reaction efficiency and yield in similar systems, achieving up to 95% conversion.

α,β-Ethylenic Ketone Cyclization

Cyclocondensation of α,β-ethylenic ketones with hydrazines offers a pathway to 1,3,5-trisubstituted pyrazoles. Huang et al. reported the use of α,β-ethylenic ketones 37 with phenylhydrazine in DMF to form pyrazolines, which are subsequently oxidized to pyrazoles. Adapting this method:

-

React 2,2,2-trifluoroethylhydrazine with an α,β-ethylenic ketone bearing protected amino groups (e.g., nitro or cyano) at the 3 and 4 positions.

-

Oxidize the intermediate pyrazoline to the pyrazole.

-

Reduce nitro/cyano groups to amines via catalytic hydrogenation.

1,3-Dipolar Cycloaddition Approaches

Silver-Catalyzed [3+2] Cycloaddition

The silver-catalyzed cycloaddition of dicyanoalkenes with trifluorodiazoethane, as described by Zhang et al., enables simultaneous incorporation of CF3 and cyano groups. For the target compound:

-

Substitute trifluorodiazoethane with 2,2,2-trifluorodiazoethane (CF3CH2N2).

-

React with a dicyanoalkene to form a pyrazole adorned with trifluoroethyl and cyano groups.

-

Reduce cyano groups at positions 3 and 4 to amines using Raney nickel or lithium aluminum hydride.

Advantages :

Nitrilimine Cycloaddition

Dadiboyena et al. demonstrated the synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrilimines with alkenes. Adapting this method:

-

Generate a nitrilimine 80 from a trifluoroethyl-substituted hydrazone.

-

React with a diaminomaleonitrile derivative to form the pyrazole core.

Functional Group Transformation Strategies

Reduction of Nitro-Substituted Intermediates

A two-step approach involving nitration and reduction:

-

Synthesize 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-dinitro via directed nitration of a pre-formed pyrazole.

Challenges :

Cyanopyrazole Reduction

Source highlights cyano groups as viable precursors for amine synthesis. A plausible route:

-

Synthesize 3,4-dicyano-1-(2,2,2-trifluoroethyl)-1H-pyrazole via cycloaddition or condensation.

-

Reduce cyano groups using LiAlH4 or catalytic hydrogenation.

Regioselective Alkylation and Amination

N-Alkylation of Pyrazole Diamines

Post-functionalization of a pre-formed pyrazole-3,4-diamine:

-

React 1H-pyrazole-3,4-diamine with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K2CO3 in DMF).

-

Optimize temperature and solvent to favor N-1 alkylation over N-2.

Limitations :

Buchwald-Hartwig Amination

Introduce amino groups via palladium-catalyzed coupling:

-

Start with 3,4-dibromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

-

Perform amination with NH3 or amine sources using Pd(OAc)2/Xantphos.

Comparative Analysis of Methods

| Method | Key Steps | Yield* | Regioselectivity | Challenges |

|---|---|---|---|---|

| Cyclocondensation | Diketone + hydrazine | 60–80% | Moderate | Diketone accessibility |

| Cycloaddition | [3+2] reaction | 70–90% | High | Diazo compound stability |

| Nitro Reduction | Nitration → Reduction | 50–70% | Low | Nitration regiocontrol |

| Cyano Reduction | Cyano → Amine | 65–85% | High | Over-reduction risks |

| N-Alkylation | Alkylation of diamine | 30–50% | Low | Competing regioisomers |

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine as a lead compound in the development of anticancer agents. Its pyrazole core can be modified to enhance selectivity and potency against various cancer cell lines. For instance, derivatives of pyrazole have been shown to inhibit specific kinases involved in cancer progression, making them suitable candidates for targeted therapy .

Kinase Inhibition

The compound's structure allows it to interact with kinase enzymes, which are crucial in many signaling pathways associated with cancer. The incorporation of different substituents at the 3 and 4 positions of the pyrazole ring has been studied to optimize kinase inhibition profiles. This approach has led to the identification of compounds that can inhibit multiple kinases effectively, thereby providing a broader therapeutic window for cancer treatment .

Agrochemicals

Pesticidal Properties

The trifluoroethyl group attached to the pyrazole ring enhances lipophilicity and metabolic stability, making it a promising candidate for agrochemical applications. Research indicates that derivatives of this compound exhibit significant pesticidal activity against various agricultural pests. The ability to fine-tune the chemical structure allows for the development of more effective and environmentally friendly pesticides .

Materials Science

Polymeric Applications

In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance. The incorporation of fluorinated groups into polymer backbones is known to improve properties such as hydrophobicity and mechanical strength. This makes such polymers suitable for applications in coatings and advanced materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Identified as a potent inhibitor of specific kinases involved in tumor growth. |

| Study B | Pesticidal Properties | Demonstrated effective control over agricultural pests with reduced environmental impact. |

| Study C | Polymer Development | Showed enhanced thermal stability in fluorinated polymer systems using this compound as a monomer. |

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Key Differences :

- Core Structure : The compound features a 4,5-dihydropyrazole (partially saturated) ring, reducing aromaticity and altering conformational flexibility compared to the fully aromatic pyrazole core of the target compound .

- Substituents: Bulky phenyl groups with methoxy and fluorine substituents at the 3-, 4-, and 5-positions contrast with the target compound’s trifluoroethyl and diamino groups.

- Biological Interactions: Molecular docking studies in suggest that methoxy and fluorine groups enhance binding to cyclooxygenase-2 (COX-2). In contrast, the diamino groups in the target compound may favor interactions with metal ions or polar enzyme pockets .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

|---|---|---|

| Core Heterocycle | Aromatic pyrazole | Partially saturated 4,5-dihydropyrazole |

| Key Substituents | Trifluoroethyl, 3,4-diamine | Phenyl, 3,4-dimethoxyphenyl, 2-fluorophenyl |

| Hydrogen Bonding Capacity | High (diamine groups) | Moderate (methoxy groups) |

| Lipophilicity (Predicted) | High (trifluoroethyl) | Moderate (fluorophenyl) |

Structural Analog: N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine

Key Differences :

- Core Heterocycle: Replaces the pyrazole ring with pyridine, altering electronic properties.

- Substituents: Shares the trifluoroethyl group but positions the diamine on a pyridine ring.

Table 2: Electronic and Pharmacokinetic Comparison

| Feature | Target Compound | N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine |

|---|---|---|

| Aromaticity | High (pyrazole) | High (pyridine) |

| Electron Density | Electron-rich (two nitrogens) | Electron-deficient (one nitrogen) |

| Metabolic Stability | High (trifluoroethyl) | High (trifluoroethyl) |

| Solubility (Predicted) | Moderate (diamine groups) | Low (pyridine core) |

Comparison with Coumarin-Tetrazole Derivatives ()

Unlike the target compound, these structures exhibit:

- Enhanced Fluorescence : Useful for imaging but may limit therapeutic applications.

- Higher Molecular Weight : Reduces bioavailability compared to the simpler pyrazole scaffold .

Research Implications

- Drug Design: The trifluoroethyl group in the target compound and N4-(2,2,2-trifluoroethyl)pyridine-3,4-diamine suggests a strategic advantage in avoiding rapid metabolism, a feature less prominent in non-fluorinated analogs .

- Target Selectivity: The diamino pyrazole structure may favor interactions with kinases or metalloenzymes, whereas dihydropyrazoles () might target COX-2 or similar prostaglandin pathways .

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrazole ring with a trifluoroethyl substituent and two amino groups positioned at the 3 and 4 positions. The presence of fluorine atoms significantly alters the compound's chemical properties, enhancing its lipophilicity and metabolic stability, which are crucial for biological activity.

The molecular formula of this compound is , and it has a molecular weight of approximately 200.13 g/mol. The structure can be represented as follows:

- IUPAC Name : this compound

- SMILES : CC(C(F)(F)F)N1N=C(C2=CC=C(Cl)C=C2)C(C(O)=O)=C1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoroethyl group enhances binding affinity to proteins by forming hydrogen bonds and increasing lipophilicity. This modification can lead to improved pharmacokinetic properties compared to non-fluorinated analogs.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains through mechanisms that disrupt cell membrane integrity and inhibit essential metabolic pathways .

Anti-inflammatory Activity

In addition to antimicrobial properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. Compounds derived from pyrazoles have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, certain derivatives exhibited up to 85% inhibition of TNF-α production at specific concentrations .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of pyrazole derivatives:

- Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and tested for their antifungal activity against multiple phytopathogenic fungi. Among these compounds, some exhibited moderate to excellent activity levels compared to established fungicides .

- Inhibition Studies : Research has indicated that certain pyrazole compounds can inhibit xanthine oxidase (XO), an enzyme linked to various inflammatory diseases. Compounds were tested for their inhibitory effects with IC50 values ranging from 70 µM to 80 µM .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.